4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide
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Overview
Description
4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an oxadiazole ring, and a benzamide moiety
Preparation Methods
The synthesis of 4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of a suitable hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.
Coupling of the Rings: The thiazole and oxadiazole rings are then coupled together using a suitable cross-coupling reaction, such as a Suzuki or Stille coupling.
Introduction of the Benzamide Moiety:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole or thiazole rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Stille couplings, to form more complex structures.
Scientific Research Applications
4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific molecular targets involved in cell proliferation.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including signal transduction and enzyme inhibition.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide, given its ability to interact with specific biological targets in plants and pests.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide include:
3-chloro-N-(4-chlorophenyl)benzamide: This compound shares the benzamide moiety but lacks the thiazole and oxadiazole rings, making it less complex and potentially less active in certain applications.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a thiadiazole ring instead of a thiazole ring and has been studied for its antiviral activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in simpler analogs.
Properties
Molecular Formula |
C19H12ClFN4O2S |
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Molecular Weight |
414.8 g/mol |
IUPAC Name |
4-chloro-N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H12ClFN4O2S/c1-10-15(18-23-16(25-27-18)11-4-8-14(21)9-5-11)28-19(22-10)24-17(26)12-2-6-13(20)7-3-12/h2-9H,1H3,(H,22,24,26) |
InChI Key |
IMTQLGUZSPOZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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